REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:3]=1[CH2:4][S:5]([O-])(=[O:7])=[O:6]>P(Cl)(Cl)(Cl)=O>[F:13][C:11]1[CH:10]=[CH:9][C:3]2[CH2:4][S:5](=[O:7])(=[O:6])[NH:1][C:2]=2[CH:12]=1
|
Name
|
2-amino-4-fluorobenzylsulfonate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
NC1=C(CS(=O)(=O)[O-])C=CC(=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting grease was poured into ice-water mixture
|
Type
|
ADDITION
|
Details
|
A sodium hydroxide solution was added to the mixture at 0° C. until the mixture
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with aqueous hydrochloric acid solution (pH=2.5)
|
Type
|
CUSTOM
|
Details
|
The crude product was separated by filtration
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the precipitate
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(CS(N2)(=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |